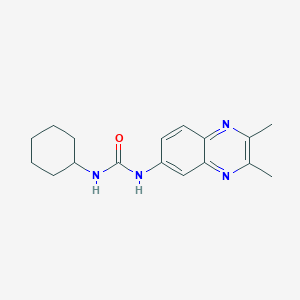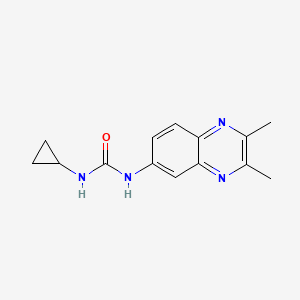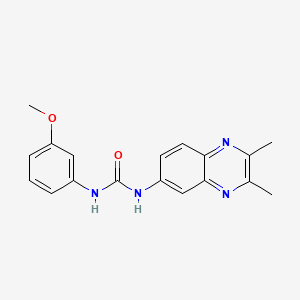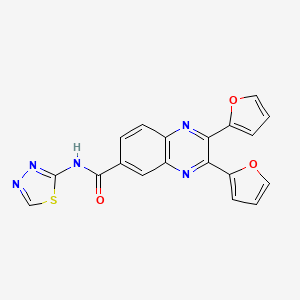
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
描述
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan, thiazole, and quinoxaline rings in its structure makes it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal.
Introduction of Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Amidation: The final step involves the amidation reaction to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furan-2,3-diones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
作用机制
The mechanism of action of 2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2,3-bis(furan-2-yl)quinoxaline: Lacks the thiazole and carboxamide groups, making it less versatile in biological applications.
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide: Lacks the furan rings, which may reduce its chemical reactivity and biological activity.
Uniqueness
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is unique due to the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of furan, thiazole, and quinoxaline rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.
属性
IUPAC Name |
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3S/c25-19(24-20-21-7-10-28-20)12-5-6-13-14(11-12)23-18(16-4-2-9-27-16)17(22-13)15-3-1-8-26-15/h1-11H,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYAGVDOGXNJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=CS4)N=C2C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorophenyl)carbonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B3443512.png)

![1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B3443521.png)

![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)




![1-[4-(dimethylamino)phenyl]-3-(2,3-dimethylquinoxalin-6-yl)urea](/img/structure/B3443577.png)

![3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea](/img/structure/B3443605.png)
![ethyl 1-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B3443614.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3443619.png)
